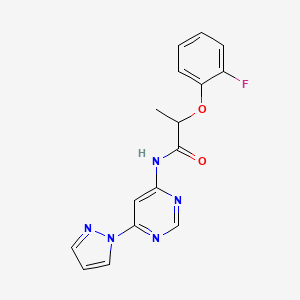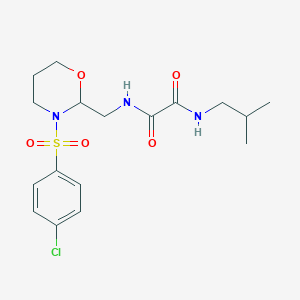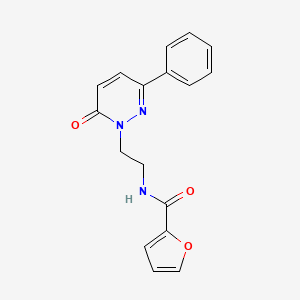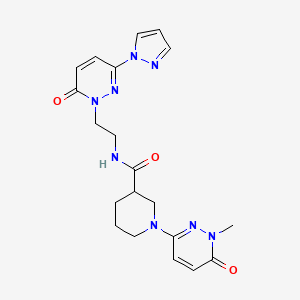
(1-Methoxycyclopropyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxycyclopropyl)methanamine hydrochloride is a chemical compound with the CAS Number: 1574118-00-5 . It has a molecular weight of 137.61 . The IUPAC name for this compound is (1-methoxycyclopropyl)methanamine hydrochloride . It is typically stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The InChI code for (1-Methoxycyclopropyl)methanamine hydrochloride is1S/C5H11NO.ClH/c1-7-5(4-6)2-3-5;/h2-4,6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
(1-Methoxycyclopropyl)methanamine hydrochloride is a solid substance . It has a molecular weight of 137.61 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
Analytical Toxicology
Research into arylcyclohexylamines, which are structurally related to (1-Methoxycyclopropyl)methanamine hydrochloride, has focused on their characterization and determination in biological matrices. For instance, De Paoli et al. (2013) developed qualitative and quantitative methods for analyzing psychoactive arylcyclohexylamines in blood, urine, and vitreous humor using HPLC-UV and mass spectrometry, highlighting the importance of analytical techniques in detecting and quantifying novel psychoactive substances in forensic contexts (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Biochemistry
Compounds related to (1-Methoxycyclopropyl)methanamine hydrochloride have been investigated for their neurochemical profiles. Muth et al. (1986) studied the biochemical profile of a novel bicyclic compound, showing inhibition of monoamine uptake and receptor binding similar to tricyclic antidepressants, without the typical side effects, suggesting potential antidepressant applications (Muth, Haskins, Moyer, Husbands, Nielsen, & Sigg, 1986).
Medicinal Chemistry
The design and synthesis of new chemical entities with potential therapeutic applications are a key area of research. Thomas, Adhikari, and Shetty (2010) synthesized a series of quinoline derivatives carrying a 1,2,3-triazole moiety, starting from methoxyaniline, demonstrating moderate to very good antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Pharmacology
Research on the pharmacological profiles of compounds structurally related to (1-Methoxycyclopropyl)methanamine hydrochloride, such as methoxetamine and other arylcyclohexylamines, has revealed their potent hallucinogenic properties and potential as novel psychoactive substances. Zawilska (2014) reviewed the emergence of methoxetamine, highlighting its use for recreational and psychedelic effects and stressing the need for further research to fully understand its effects (Zawilska, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(1-methoxycyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-5(4-6)2-3-5;/h2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZZBHGMRSSFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methoxycyclopropyl)methanamine hydrochloride | |
CAS RN |
1574118-00-5 |
Source


|
| Record name | (1-methoxycyclopropyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone](/img/structure/B2881691.png)
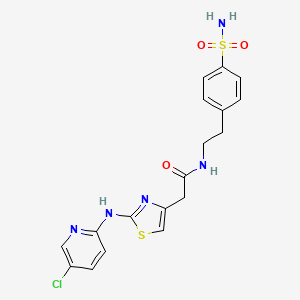
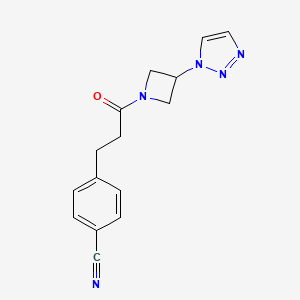
![4-[N-(2-furylmethyl)carbamoyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2881697.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881700.png)
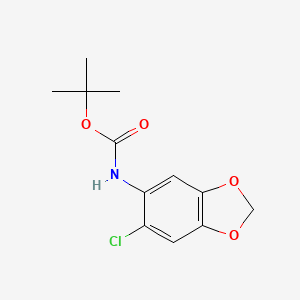
![8-(3,5-Dimethylpyrazolyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2881703.png)
